

Technical Guide to Azelaic Acid-d14: Certificate of Analysis and Isotopic Purity

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B15570997

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the determination of isotopic purity for **Azelaic acid-d14**. This deuterated analogue of azelaic acid is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Understanding its purity and isotopic distribution is paramount for accurate and reproducible experimental results.

Certificate of Analysis: A Detailed Examination

A Certificate of Analysis for **Azelaic acid-d14** provides a summary of its physical and chemical properties, purity, and isotopic enrichment. The following tables present typical specifications and analytical results.

Table 1: General Properties of Azelaic Acid-d14

Property	Specification
Chemical Name	Nonanedioic-d14 acid
Synonyms	1,9-Nonanedioic acid-d14; Deuterated azelaic acid
CAS Number	119176-67-9
Molecular Formula	C ₉ H ₂ D ₁₄ O ₄
Molecular Weight	202.31 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Table 2: Analytical Specifications and Typical Results

Analysis	Specification	Typical Result	Method
Chemical Purity (by HPLC)	≥95%	99.86%	High-Performance Liquid Chromatography
Isotopic Enrichment	≥98%	98.80%	Mass Spectrometry
Deuterium Incorporation	Conforms to structure	Consistent with structure	¹ H NMR, Mass Spectrometry
Mass Spectrum	Conforms to structure	Consistent with structure	ESI-MS

Table 3: Isotopic Distribution of Azelaic Acid-d14

This table details the relative abundance of different deuterated species of azelaic acid, providing a comprehensive view of the isotopic purity.

Isotopologue	Relative Abundance (%)
d11	0.57%
d12	1.57%
d13	11.98%
d14	85.88%

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of **Azelaic acid-d14** is primarily determined using mass spectrometry and NMR spectroscopy. These methods allow for the precise quantification of the deuterium incorporation and the distribution of isotopologues.

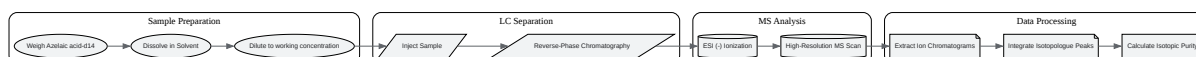
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic purity of **Azelaic acid-d14** using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).^[1]

Methodology:

- Sample Preparation:
 - Accurately weigh and dissolve **Azelaic acid-d14** in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
 - Prepare a series of dilutions to determine the optimal concentration for analysis.
- Liquid Chromatography (LC) Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure the elution of **Azelaic acid-d14** as a sharp peak.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Acquisition:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
 - Scan Range: m/z 100-300.
 - Resolution: Set to a high resolving power (e.g., > 60,000) to resolve isotopic peaks.^[1]
 - Data Acquisition: Acquire full scan mass spectra.
- Data Analysis:
 - Extract the ion chromatogram corresponding to the $[M-H]^-$ ion of **Azelaic acid-d14**.
 - From the mass spectrum of the chromatographic peak, identify and integrate the ion intensities of the different isotopologues (d0 to d14).
 - Calculate the percentage of each isotopologue relative to the total ion intensity of all isotopologues.
 - The isotopic enrichment is reported as the percentage of the d14 species.



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Workflow for Isotopic Purity Determination by LC-HRMS.

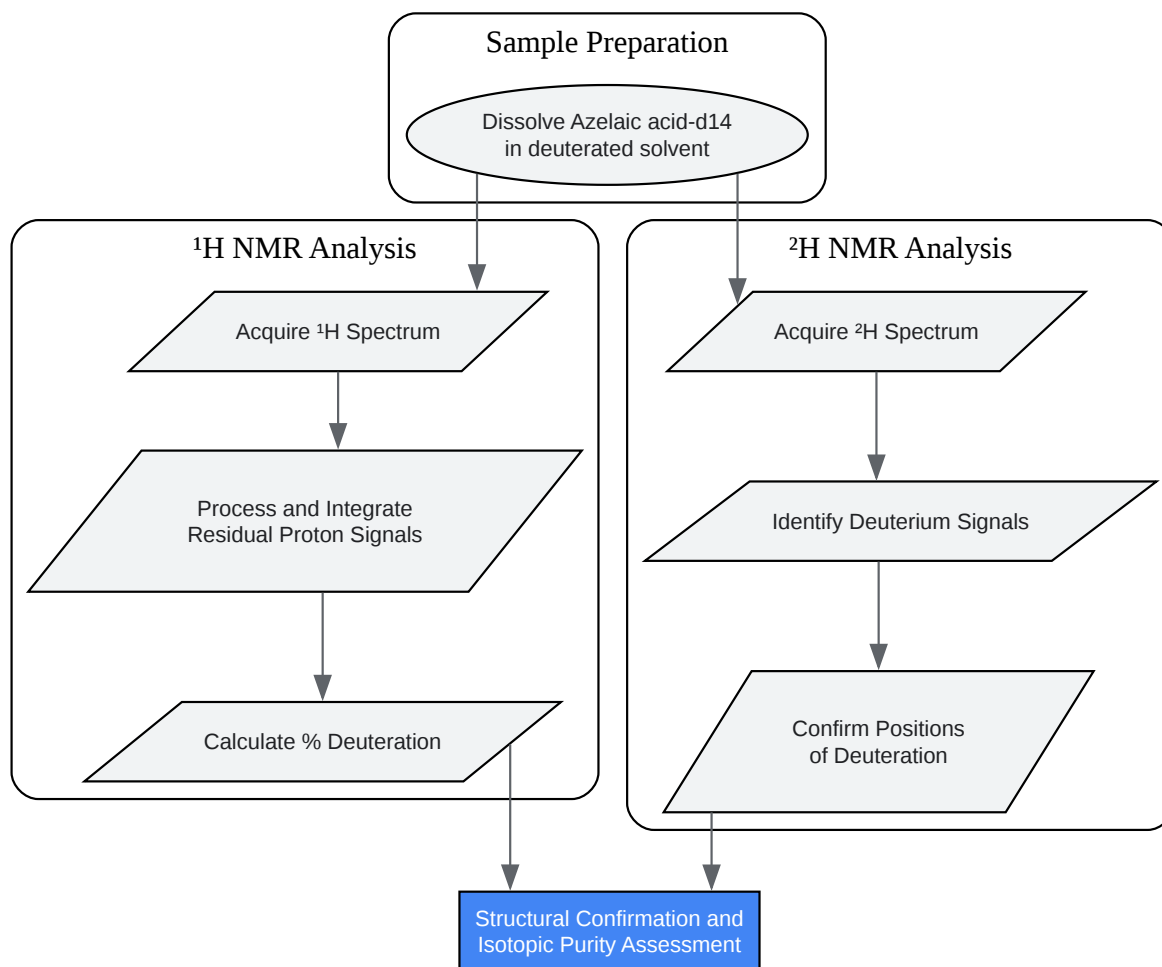
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of deuterated compounds.[2] ^1H NMR is used to quantify the residual non-deuterated protons, while ^2H NMR can directly detect the deuterium nuclei.

Methodology:

- Sample Preparation:
 - Dissolve an accurately weighed amount of **Azelaic acid-d14** in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
 - Add a known amount of an internal standard with a distinct resonance for quantitative analysis (optional for purity assessment).
- ^1H NMR Spectroscopy:
 - Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiment: Standard ^1H NMR experiment.
 - Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
 - Data Analysis:
 - Integrate the residual proton signals corresponding to the different positions in the azelaic acid molecule.
 - The absence or significant reduction of signals compared to the non-deuterated standard confirms high deuterium incorporation.

- The percentage of residual protons can be calculated by comparing the integral of the residual signals to the integral of a known internal standard.
- ^2H NMR Spectroscopy:
 - Spectrometer: NMR spectrometer equipped with a deuterium probe.
 - Experiment: Standard ^2H NMR experiment.
 - Data Acquisition: Acquire the ^2H spectrum.
 - Data Analysis:
 - The presence of signals in the ^2H spectrum confirms the incorporation of deuterium.
 - The chemical shifts of the deuterium signals correspond to the positions of deuteration.



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Workflow for NMR-based Analysis of **Azelaic Acid-d14**.

Conclusion

The comprehensive analysis of **Azelaic acid-d14**, as detailed in its Certificate of Analysis and confirmed through rigorous experimental protocols, is essential for its effective use in research and development. The combination of chromatographic and spectroscopic techniques provides a complete picture of its chemical and isotopic purity, ensuring the reliability and accuracy of quantitative studies. Researchers and drug development professionals should carefully

consider all aspects of the CoA to ensure the quality and suitability of **Azelaic acid-d14** for their specific applications.

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